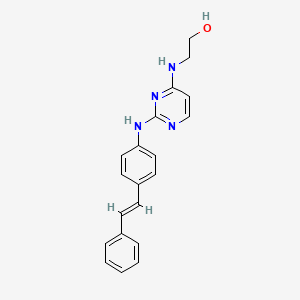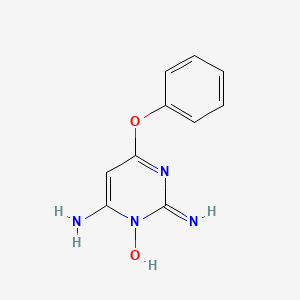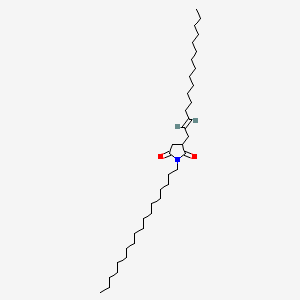
N-(6-Hydroxyhexyl)-4-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Hydroxyhexyl)-4-acridinecarboxamide is a chemical compound with the following structure:
C25H25NO2
准备方法
The synthetic route to N-(6-Hydroxyhexyl)-4-acridinecarboxamide involves the following steps:
Acridine Derivative Synthesis: Start with an acridine derivative (e.g., 9-acridinecarboxaldehyde) and react it with 6-hydroxyhexylamine under appropriate conditions to form the desired compound.
Protection and Deprotection: Protect the amino group (e.g., using tert-butyloxycarbonyl, Boc) to prevent unwanted reactions during subsequent steps. Afterward, deprotect the Boc group to obtain the final product.
Industrial production methods may involve large-scale synthesis using optimized conditions and purification techniques.
化学反应分析
N-(6-Hydroxyhexyl)-4-acridinecarboxamide can undergo various reactions:
Oxidation: It may be oxidized to form acridinecarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form, while oxidation leads to carboxylic acid derivatives.
科学研究应用
N-(6-Hydroxyhexyl)-4-acridinecarboxamide finds applications in:
Medicine: Investigated for potential anticancer properties due to its acridine scaffold.
Biology: Used as a fluorescent probe in cellular imaging studies.
Chemistry: Serves as a building block for acridine-based ligands and materials.
作用机制
The compound’s mechanism of action likely involves interactions with cellular targets, such as DNA or proteins. Further research is needed to elucidate specific pathways.
相似化合物的比较
N-(6-Hydroxyhexyl)-4-acridinecarboxamide shares structural features with other acridine derivatives, including JWH 019 . its unique hydroxyhexyl side chain distinguishes it from related compounds.
Similar compounds:
属性
CAS 编号 |
142038-96-8 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-(6-hydroxyhexyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-13-6-2-1-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14,23H,1-2,5-6,12-13H2,(H,21,24) |
InChI 键 |
WGWFFHQBAWNYOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
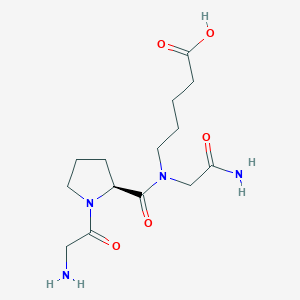

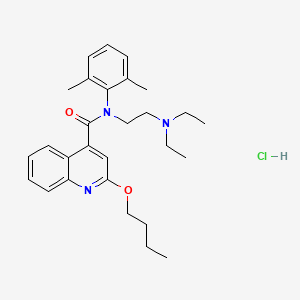
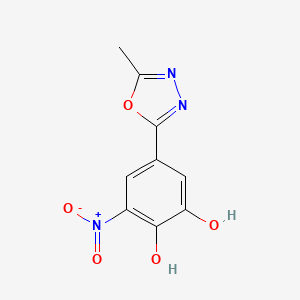
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
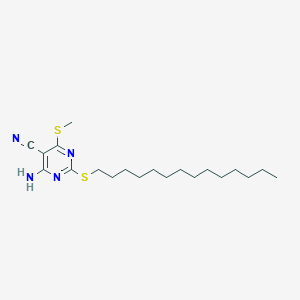
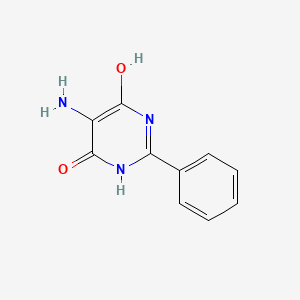
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)
